(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Description

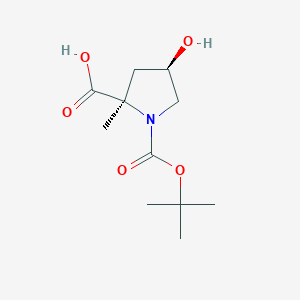

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent at the 4-position, and a methyl group at the 2-position. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, notably Eribaxaban, a direct FXa inhibitor with anticoagulant properties . Its crystal structure (determined via X-ray diffraction) reveals an envelope conformation in the pyrrolidine ring, with intermolecular O–H···O hydrogen bonds stabilizing the crystal lattice .

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

(2R,4R)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m1/s1 |

InChI Key |

SQJVUMFKCPOWJL-RDDDGLTNSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H](CN1C(=O)OC(C)(C)C)O)C(=O)O |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group with the Boc group. One common method is the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Tosyl chloride (TsCl) in the presence of triethylamine in dichloromethane.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the tosylate derivative.

Scientific Research Applications

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Mechanism of Action

The mechanism of action of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid largely depends on its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Pyrrolidine Ring

Hydroxyl vs. Methoxy Substituents

- This modification is common in prodrug strategies to enhance membrane permeability . Biological Impact: Methoxy derivatives may exhibit reduced binding to polar enzyme active sites compared to hydroxyl-containing analogs .

Fluorinated Analogs

- (2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid (CAS 681128-50-7):

Fluorine’s electronegativity and small size enhance metabolic stability and binding affinity. The stereochemistry (4S vs. 4R) further influences conformational preferences and interactions with biological targets .

Bulkier Substituents

- This derivative’s safety profile includes acute oral toxicity (H302) and skin irritation (H315) .

Conformational and Crystallographic Differences

- Hydroxyl-Containing Compound : The hydroxyl group enables O–H···O hydrogen bonds, creating a stable crystalline network with a dihedral angle of 120.5° between the carboxyl group and pyrrolidine ring .

- Methoxy-Containing Compound: Lacks hydrogen-bond donors, leading to weaker intermolecular forces and altered crystal packing (dihedral angle: 59.5°) .

- Fluorinated Derivatives : Fluorine’s van der Waals radius (1.47 Å) subtly distorts ring geometry, impacting ligand-receptor interactions .

Q & A

Q. Stereochemical Control :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 85–90 | |

| C4 Hydroxylation | OsO₄, NMO, acetone/H₂O | 70–75 | |

| Methylation (C2) | CH₃I, NaH, DMF | 60–65 |

Basic: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : The gold standard for absolute configuration determination. For example, a study on a related Boc-protected pyrrolidine derivative reported C–C bond lengths of 1.54 Å and dihedral angles consistent with the (2R,4R) configuration (R factor = 0.037) .

- NMR Spectroscopy :

- Optical Rotation : Comparison with literature values for enantiopure standards.

Advanced: How can computational modeling resolve discrepancies between predicted and observed dihedral angles in the pyrrolidine ring?

Methodological Answer:

Discrepancies often arise from solvent effects or crystal packing forces. A workflow includes:

DFT Calculations : Optimize the gas-phase geometry using B3LYP/6-31G(d). Compare with crystallographic data .

Solvent Modeling : Apply implicit solvent models (e.g., PCM for water or DMSO) to assess conformational flexibility.

Molecular Dynamics (MD) : Simulate 10–50 ns trajectories to sample low-energy conformers.

Data Reconciliation : If discrepancies persist (e.g., dihedral angle >5° deviation), consider experimental factors like crystal lattice constraints or hydrogen bonding .

Q. Table 2: Example Dihedral Angle Comparison

| Source | C2–C1–N–C4 Dihedral Angle (°) |

|---|---|

| X-ray (experimental) | 45.2 |

| DFT (gas phase) | 48.7 |

| MD (DMSO solvent) | 46.9 |

Advanced: What strategies prevent racemization during Boc deprotection under acidic conditions?

Methodological Answer:

Racemization at C2 or C4 can occur via acid-catalyzed keto-enol tautomerism. Mitigation strategies:

Low-Temperature Deprotection : Use TFA in DCM at –20°C to minimize protonation of chiral centers.

Bulky Counterions : Employ HCl in dioxane instead of TFA to reduce steric access to the chiral center.

Kinetic Monitoring : Track optical rotation or chiral HPLC during deprotection to identify racemization thresholds.

Alternative Protecting Groups : For acid-sensitive substrates, use Fmoc (base-labile) instead of Boc .

Advanced: How do substituents (e.g., C4 hydroxy, C2 methyl) influence the compound’s conformational stability and reactivity?

Methodological Answer:

- Conformational Analysis :

- Reactivity Implications :

- The hydroxy group participates in oxidation (e.g., to ketones) or glycosylation reactions.

- Methyl at C2 reduces nucleophilicity at the adjacent nitrogen, affecting alkylation kinetics .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in sealed, light-resistant vials.

- Solubility : Dissolve in anhydrous DMSO or THF for long-term storage (prevents hydrolysis).

- Handling : Use inert atmosphere (N₂/Ar) to avoid moisture absorption, which can hydrolyze the Boc group .

Advanced: How can chiral chromatography be optimized for enantiomeric excess (ee) determination?

Methodological Answer:

- Column Selection : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA (90:10) + 0.1% TFA.

- Detection : Polarimetric detection or MS/MS for trace impurities.

- Validation : Compare retention times with synthesized enantiopure standards. For the target compound, a typical ee >99% is achievable with a flow rate of 0.8 mL/min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.